
2-Methylquinazolin-6-amine
Overview
Description
2-Methylquinazolin-6-amine is a heterocyclic organic compound with the molecular formula C9H9N3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a quinazoline core with a methyl group at the second position and an amine group at the sixth position, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazolin-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with methyl iodide under basic conditions to form the quinazoline ring . Another approach involves the use of 2-aminobenzonitrile and methylamine in the presence of a catalyst to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinazolin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring to yield different analogs.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline analogs.
Substitution: Functionalized quinazoline derivatives with diverse biological activities.
Scientific Research Applications
Pharmacological Activities
Anticancer Properties
2-Methylquinazolin-6-amine and its derivatives have been extensively studied for their anticancer properties. They primarily function as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in various cancers, including breast, ovarian, colon, and prostate cancers. Several studies have reported the synthesis of hybrid compounds incorporating 2-methylquinazoline scaffolds that exhibit potent anticancer activity.
For example, a study demonstrated that a hybrid compound derived from 2-methylquinazolin-4(3H)-one showed significant anti-proliferative effects against multiple human cancer cell lines, including MCF-7 and HeLa, with IC50 values ranging from 7.52 µM to 12 µM . The mechanisms of action involve disruption of microtubule formation and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that derivatives of 2-methylquinazoline can effectively inhibit the growth of Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Acinetobacter baumannii. Specific analogues have demonstrated IC50 values as low as 0.5 µM against MRSA .
Biofilm Inhibition
Recent studies have highlighted the potential of this compound derivatives in inhibiting biofilm formation, particularly against pathogenic bacteria. Biofilms pose significant challenges in clinical settings due to their resistance to antibiotics.
In one study, compounds synthesized from quinazoline derivatives showed effective biofilm inhibition against MRSA with IC50 values ranging from 20.7 to 22.4 µM . These findings suggest that further optimization of these compounds could lead to new therapeutic agents capable of combating biofilm-associated infections.
Synthesis and Structure-Activity Relationship
The synthesis of this compound derivatives often involves various strategies, including molecular hybridization techniques. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring significantly influence biological activity.
For instance, the introduction of substituents at the 2nd position has been shown to enhance anticancer activity, with certain analogues exhibiting improved potency compared to others .
Data Summary
Case Studies
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Case Study on Anticancer Activity
A series of quinazoline derivatives were synthesized and evaluated for their anticancer effects against various cell lines. The most promising compound exhibited an IC50 value comparable to doxorubicin, indicating its potential as a lead compound for further development in cancer therapy. -
Case Study on Biofilm Inhibition
The efficacy of synthesized quinazoline derivatives was tested against biofilms formed by MRSA and Acinetobacter baumannii. The results indicated that specific structural modifications significantly enhanced biofilm inhibitory activity, paving the way for developing new anti-biofilm agents.
Mechanism of Action
The mechanism of action of 2-Methylquinazolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Quinazolinone: A closely related compound with a carbonyl group at the fourth position.
2-Methylquinazoline: Lacks the amine group at the sixth position.
6-Aminoquinazoline: Similar structure but without the methyl group at the second position.
Uniqueness: 2-Methylquinazolin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl group and an amine group on the quinazoline core makes it a versatile scaffold for drug design and synthesis .
Biological Activity
2-Methylquinazolin-6-amine is a heterocyclic organic compound with significant biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C9H9N3
- Molecular Weight: 173.19 g/mol
- Structural Characteristics: The compound features a quinazoline core with a methyl group at the second position and an amine group at the sixth position, which contributes to its unique biological activities.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes:
- Starting Material: 2-Aminobenzamide
- Reagent: Methyl iodide
- Conditions: Basic environment to facilitate the formation of the quinazoline ring.
Antimicrobial Activity
This compound has demonstrated potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentration (MIC) values around 0.5 μM, indicating strong efficacy against this resistant strain . Additionally, its derivatives have shown anti-biofilm activity against both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 20.7 μM to 22.4 μM for biofilm inhibition in MRSA .
Anticancer Properties
The compound exhibits notable anticancer activity. Research indicates that various synthesized quinazoline derivatives, including those related to this compound, have been tested against cancer cell lines such as HepG2 and MCF-7. For example:
- IC50 Values:
The presence of specific substituents enhances the anticancer efficacy of these compounds, suggesting a structure-activity relationship that could be exploited for drug development.
The mechanism of action for this compound involves:
- Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation: Acting as agonists or antagonists at specific receptors involved in various biological pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Biofilm Inhibition Study:
- Anticancer Activity Assessment:
- Pharmacological Diversification:
Comparative Analysis
A comparison table summarizing the biological activities and IC50 values of various derivatives related to this compound is presented below:
Compound | Activity Type | Target Organism/Cell Line | IC50 Value (μM) |
---|---|---|---|
This compound | Antibacterial | MRSA | 0.5 |
Quinazoline Derivative A | Biofilm Inhibition | MRSA | ~20 |
Quinazoline Derivative B | Anticancer | HepG2 | 18.79 |
Quinazoline Derivative C | Anticancer | MCF-7 | 13.46 |
Properties
IUPAC Name |
2-methylquinazolin-6-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCQACQGFVUOAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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